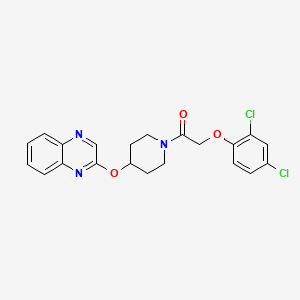

2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, also known as quinpirole, is a chemical compound that belongs to the class of dopamine receptor agonists. It is widely used in scientific research to study the mechanism of action and physiological effects of dopamine receptors.

Wissenschaftliche Forschungsanwendungen

Catalytic Behavior and Ethylene Reactivity

A study on the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines showcased their catalytic behavior toward ethylene reactivity. The synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, when coordinated with iron(II) and cobalt(II) dichloride, formed complexes that exhibited good to moderate catalytic activities for ethylene oligomerization and polymerization. This demonstrates the compound's potential application in catalysis and material science, particularly in the context of ethylene processing (Sun et al., 2007).

Antimicrobial Activity

Research on the antimicrobial activity of new quinoxaline derivatives, incorporating structures related to 2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, highlighted their potential in combating microbial infections. These studies aim to optimize antimicrobial efficacy by modifying the quinoxaline nucleus, suggesting applications in developing novel antimicrobial agents (Singh et al., 2010).

Fluorescent Properties for Sensing and Imaging

The synthesis and investigation of fluorescent properties of 1,4-dioxino[2,3-b]quinoxaline derivatives, including reactions related to 2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, have been conducted. These studies explore the compounds' potential use in fluorescent sensing and imaging applications, offering tools for biological and chemical analysis (Phadke & Rangnekar, 1989).

Anti-Cancer Potential

Investigations into the anti-cancer potential of quinoxaline derivatives, including structural analogs of 2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, have shown promising results. These compounds exhibited significant antiproliferative activity against cancer cells, acting through mechanisms such as DNA intercalation and topoisomerase II inhibition, suggesting their potential use in cancer therapy (Via et al., 2008).

Hypoxic-Cytotoxic Agents

Research on 2-quinoxalinecarbonitrile 1,4-di-N-oxides, related to the structural framework of 2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, introduced new derivatives with potential as hypoxic-cytotoxic agents. These compounds, particularly those with piperazine and aniline derivatives, demonstrated potent and selective activities under hypoxic conditions, indicating their applicability in targeting hypoxic tumor environments (Ortega et al., 2000).

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O3/c22-14-5-6-19(16(23)11-14)28-13-21(27)26-9-7-15(8-10-26)29-20-12-24-17-3-1-2-4-18(17)25-20/h1-6,11-12,15H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJCOXNZAYICIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)

![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)

![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2752240.png)

![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid;hydrochloride](/img/structure/B2752248.png)

![6-[4-[2-(2,4-Difluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2752249.png)